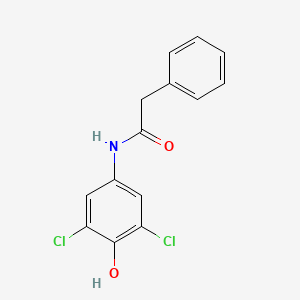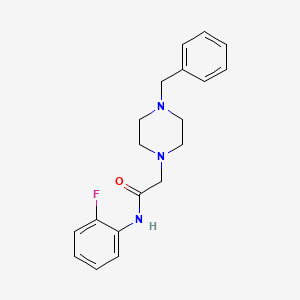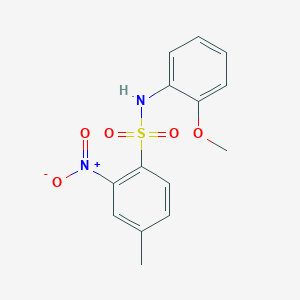
N-(3,5-dichloro-4-hydroxyphenyl)-2-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dichloro-4-hydroxyphenyl)-2-phenylacetamide, also known as diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic and anti-inflammatory properties. It is commonly used to treat pain, inflammation, and fever associated with various conditions such as arthritis, migraine, and menstrual cramps. The chemical structure of diclofenac consists of a phenylacetic acid moiety attached to a phenyl ring with a dichloro-substituted hydroxyl group.
作用机制
Diclofenac works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid molecules that play a key role in the inflammatory response. By inhibiting COX enzymes, N-(3,5-dichloro-4-hydroxyphenyl)-2-phenylacetamide reduces the production of prostaglandins, resulting in a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects
Diclofenac has been shown to have various biochemical and physiological effects on the body. It has been shown to inhibit platelet aggregation, which can help prevent blood clots. It has also been shown to have antioxidant properties, which can help protect cells from oxidative damage. In addition, N-(3,5-dichloro-4-hydroxyphenyl)-2-phenylacetamide has been shown to have an effect on the immune system, reducing the production of cytokines and other inflammatory mediators.
实验室实验的优点和局限性
Diclofenac has several advantages for lab experiments. It is readily available and easy to synthesize, making it a cost-effective option for researchers. It has also been extensively studied, making it a well-characterized compound with a known mechanism of action. However, N-(3,5-dichloro-4-hydroxyphenyl)-2-phenylacetamide also has some limitations. It has been shown to have cytotoxic effects on certain cell types, which can limit its use in some experiments. In addition, its mechanism of action may not be relevant to all experimental systems.
未来方向
There are several future directions for research on N-(3,5-dichloro-4-hydroxyphenyl)-2-phenylacetamide. One area of interest is its potential in treating cancer. Diclofenac has been shown to have antitumor effects in vitro and in vivo, and further research is needed to determine its potential as a cancer treatment. Another area of interest is its potential in treating neurological disorders such as Alzheimer's disease. Diclofenac has been shown to have neuroprotective effects in animal models, and further research is needed to determine its potential in humans. Finally, there is a need for further research on the safety and efficacy of N-(3,5-dichloro-4-hydroxyphenyl)-2-phenylacetamide in various patient populations, particularly in children and pregnant women.
合成方法
The synthesis of N-(3,5-dichloro-4-hydroxyphenyl)-2-phenylacetamide involves the reaction of 2,6-dichlorophenol with 2-chloroacetyl chloride to form 2-(2,6-dichlorophenoxy) acetyl chloride. This intermediate is then reacted with phenylacetic acid in the presence of a base such as sodium hydroxide to form N-(3,5-dichloro-4-hydroxyphenyl)-2-phenylacetamide.
科学研究应用
Diclofenac has been extensively studied for its therapeutic potential in various diseases. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects, which make it an effective treatment for conditions such as arthritis, migraine, and menstrual cramps. In addition, N-(3,5-dichloro-4-hydroxyphenyl)-2-phenylacetamide has been studied for its potential in treating cancer, Alzheimer's disease, and other neurological disorders.
属性
IUPAC Name |
N-(3,5-dichloro-4-hydroxyphenyl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2/c15-11-7-10(8-12(16)14(11)19)17-13(18)6-9-4-2-1-3-5-9/h1-5,7-8,19H,6H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMSESGUQGQZES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC(=C(C(=C2)Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichloro-4-hydroxyphenyl)-2-phenylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5726651.png)
![methyl 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}benzoate](/img/structure/B5726654.png)
![N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)butanamide](/img/structure/B5726656.png)
![methyl 4-ethyl-5-methyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5726673.png)


![methyl 4-{2-[(2,4-dimethylphenyl)amino]-2-oxoethoxy}-3-methoxybenzoate](/img/structure/B5726702.png)
![N-[3-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B5726703.png)
![N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea](/img/structure/B5726710.png)



![5-[(2-ethoxyphenyl)amino]-5-oxopentanoic acid](/img/structure/B5726735.png)